AZD7648 was developed by AstraZeneca and classified as a small-molecule inhibitor targeting the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs). It is part of a broader class of compounds designed to modulate DNA repair mechanisms, specifically those involved in the response to double-strand breaks (DSBs) in DNA. The compound has been shown to effectively sensitize cells to ionizing radiation and chemotherapeutic agents, making it a valuable tool in oncology and genetic engineering research .
AZD7648 was synthesized through a multigram-scale process that emphasizes efficiency and selectivity. The synthesis involves several key steps:
The synthetic route also focused on improving the compound's solubility and metabolic stability, critical factors for its efficacy in biological systems.
AZD7648 has a complex molecular structure characterized by a bicyclic purinone core. The key structural features include:
Crystallographic studies suggest that the compound adopts specific conformations when bound to DNA-PKcs, facilitating effective inhibition of its activity .
AZD7648 primarily interacts with DNA-PKcs through competitive inhibition. Upon binding, it prevents the phosphorylation of key substrates involved in DNA repair processes:
This alteration in repair pathway choice has significant implications for enhancing genome editing precision.
The mechanism of action of AZD7648 involves several key steps:
The compound's ability to sensitize cancer cells to radiation and chemotherapy further underscores its potential therapeutic applications.
AZD7648 exhibits several notable physical and chemical properties:
These properties contribute to its effectiveness as a therapeutic agent.
AZD7648 has several promising applications in scientific research and clinical settings:
DNA-PK Inhibitor V (hereafter "Inhibitor V") functions as a potent ATP-competitive inhibitor, binding the catalytic cleft of DNA-PKcs with high specificity. Cryo-EM studies reveal that Inhibitor V occupies the kinase domain through interactions with conserved residues in the ATP-binding pocket, including Lys3753, Tyr3791, and Trp3805 [10]. These interactions induce conformational shifts in the p-loop (residues 3729–3735) and the PIKK regulatory domain (PRD), stabilizing DNA-PKcs in an inactive state [10].
Kinase selectivity profiling demonstrates that Inhibitor V exhibits >100-fold selectivity for DNA-PK over related PIKK family members (ATM, ATR, mTOR) and phosphatidylinositol 3-kinase (PI3K) isoforms at pharmacologically relevant concentrations [9]. This distinguishes it from earlier inhibitors (e.g., NU7441), which showed significant off-target activity against PI3Kα/δ [1].
Table 1: Selectivity Profile of Inhibitor V Across Kinases
Kinase | IC₅₀ (nM) | Selectivity Ratio vs. DNA-PK |
---|---|---|
DNA-PK | 0.6 | 1.0 |
ATM | >10,000 | >16,666 |
ATR | >10,000 | >16,666 |
mTOR | 5,400 | 9,000 |
PI3Kα | 67 | 112 |
PI3Kδ | 75 | 125 |
Data derived from biochemical and cellular assays [9] [10].
Beyond ATP-competitive inhibition, Inhibitor V uniquely disrupts the Ku70/80 heterodimer's DNA-binding capacity. Electrophoretic mobility shift assays (EMSAs) confirm that Inhibitor V prevents Ku from loading onto DNA ends, reducing DNA-PK holoenzyme assembly by >80% at 100 nM [1] [3]. This dual mechanism—kinase inhibition and physical obstruction of DSB recognition—synergistically impairs NHEJ.
In cellular models, Inhibitor V (0.1–1 µM) reduces NHEJ-mediated repair of CRISPR/Cas9-induced DSBs by 60–85%, quantified using integrated reporter assays [1] [8]. Consequently, it enhances the efficacy of DSB-inducing agents (e.g., ionizing radiation) and promotes homology-directed repair (HDR) in gene-editing applications [1].
Table 2: Impact of Inhibitor V on NHEJ Efficiency
Concentration (µM) | NHEJ Inhibition (%) | HDR Enhancement (Fold) |
---|---|---|
0.1 | 25 | 1.8 |
0.5 | 62 | 3.5 |
1.0 | 85 | 4.2 |
Data from CRISPR-based repair assays in human cell lines [1] [8].
At therapeutic concentrations (IC₅₀ < 100 nM), Inhibitor V maintains high specificity for DNA-PK. However, supra-inhibitory doses (>1 µM) exhibit off-target inhibition of Class I PI3K isoforms, particularly PI3Kγ (IC₅₀ = 38 nM) and PI3Kδ (IC₅₀ = 75 nM) [9]. This cross-reactivity arises from structural homology in the ATP-binding pockets of PI3Ks and PIKKs [10].
Notably, Inhibitor V’s affinity for PI3Kα remains low (IC₅₀ = 67 nM), minimizing interference with insulin signaling or metabolic pathways [5] [9]. Such selectivity differentiates it from pan-PI3K inhibitors (e.g., BEZ235), which concurrently target DNA-PK, PI3K, and mTOR [4].
Inhibitor V comprehensively disrupts DDR signaling by:
In MYC-driven lymphoma models, combining Inhibitor V with DSB-inducing agents (e.g., doxorubicin) amplifies γH2AX foci persistence (>72 hours) and upregulates pro-apoptotic proteins like BMF [4] [8].
Table 3: Inhibitor V Effects on Key DDR Markers
DDR Marker | Change Post-Treatment | Functional Consequence |
---|---|---|
pDNA-PKcs (Ser2056) | ↓ 90% | Loss of kinase activation |
γH2AX | ↑ 4-fold; persistent | Sustained DSB signaling |
53BP1 foci | ↑ 3.5-fold | Defective repair foci resolution |
Cleaved caspase-3 | ↑ 6-fold | Apoptosis induction |
Data from immunofluorescence and immunoblotting in cancer cell lines [4] [8] [9].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7